Cas no 42923-79-5 (7-Nitro-1,2,3,4-tetrahydroisoquinoline)

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a nitro-substituted tetrahydroisoquinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its rigid heterocyclic framework and electron-withdrawing nitro group make it a valuable intermediate for the preparation of bioactive compounds, including potential CNS-active agents and enzyme inhibitors. The compound’s structural features facilitate selective functionalization, enabling the development of novel pharmacophores. It is commonly employed in medicinal chemistry for scaffold modification due to its stability and compatibility with diverse reaction conditions. High-purity grades ensure reproducibility in research applications, while its well-characterized properties support its use in method development and mechanistic studies.
7-Nitro-1,2,3,4-tetrahydroisoquinoline structure
42923-79-5 structure
商品名:7-Nitro-1,2,3,4-tetrahydroisoquinoline
CAS番号:42923-79-5
MF:C9H10N2O2
メガワット:178.1879
MDL:MFCD04973400
CID:55633
PubChem ID:6424833

7-Nitro-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 7-Nitro-1,2,3,4-tetrahydroisoquinoline
    • 7-nitro-1,2,3,4-tetrahydro-isoquinoline
    • 7-Nitro-1,2,3,4-tetrahydro-quinoline
    • 1,2,3,4-tetrahydro-7-nitro-Isoquinoline
    • 1,2,3,4-tetrahydro-isoquinolin-7-ylamine
    • 7-Nitro-1,2,3,4-tetrahydro-isochinolin
    • 1,2,3,4-Tetrahydro-7-nitroisoquinoline
    • YPRWYZSUBZXORL-UHFFFAOYSA-N
    • ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-7-NITRO-
    • N90100
    • 7-nitrotetrahydroisoquinoline
    • 7-Nitro-tetrahydroisoquinoline
    • BCP09681
    • BDBM50072991
    • AB21318
    • RP03102
    • 7-nit
    • 7-nitro-1,2,3,4 tetrahydroisoquinol
    • SB37167
    • 7-nitro-1,2,3,4 tetrahydroisoquinoline
    • AM807
    • AM807264
    • DS-14339
    • SCHEMBL10066165
    • CHEMBL281289
    • DTXSID30423728
    • 7-Nitro-1 pound not2 pound not3 pound not4-tetrahydroisoquinoline
    • MFCD04973400
    • 1,2,3,4-Tetrahydro-7-nitroisoquinoline;7-Nitro-1,2,3,4-tetrahydroisoquinoline
    • 7-Nitro-1,2,3,4-tetrahydro Isoquinoline
    • SY006289
    • AKOS005259136
    • CS-D0150
    • CCG-355656
    • PD129931
    • EN300-42648
    • J-519321
    • SCHEMBL324460
    • 42923-79-5
    • AC-9598
    • FT-0732132
    • A853018
    • Not available;7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
    • A26453
    • DB-029382
    • MDL: MFCD04973400
    • インチ: 1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2
    • InChIKey: YPRWYZSUBZXORL-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C=1[H])C([H])([H])N([H])C([H])([H])C2([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 178.07400
  • どういたいしつりょう: 178.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 319.6°C at 760 mmHg
  • フラッシュポイント: 147.1±27.9 °C
  • 屈折率: 1.585
  • PSA: 57.85000
  • LogP: 2.09250

7-Nitro-1,2,3,4-tetrahydroisoquinoline セキュリティ情報

7-Nitro-1,2,3,4-tetrahydroisoquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Nitro-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB402871-5g
7-Nitro-1,2,3,4-tetrahydroisoquinoline, 98%; .
42923-79-5 98%
5g
€229.00 2025-02-19
eNovation Chemicals LLC
D210611-5g
7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
42923-79-5 95%
5g
$485 2024-05-24
eNovation Chemicals LLC
D205403-1g
7-Nitro-1,2,3,4-tetrahydroisoquinoline
42923-79-5 98%
1g
$120 2024-05-24
eNovation Chemicals LLC
D205403-10g
7-Nitro-1,2,3,4-tetrahydroisoquinoline
42923-79-5 98%
10g
$180 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34300-250mg
7-Nitro-1,2,3,4-tetrahydroisoquinoline
42923-79-5
250mg
¥86.0 2021-09-04
Enamine
EN300-42648-1.0g
7-nitro-1,2,3,4-tetrahydroisoquinoline
42923-79-5
1g
$43.0 2023-05-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0086-25g
7-Nitro-1,2,3,4-tetrahydro-isoquinoline
42923-79-5 96%
25g
¥4109.65 2025-01-21
Ambeed
A315838-5g
7-Nitro-1,2,3,4-tetrahydroisoquinoline
42923-79-5 97%
5g
$79.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD28715-25g
7-Nitro-1,2,3,4-tetrahydroisoquinoline
42923-79-5 97%
25g
¥1471.0 2024-04-18
Chemenu
CM144878-5g
7-Nitro-1,2,3,4-tetrahydroisoquinoline
42923-79-5 97%
5g
$*** 2023-05-30

7-Nitro-1,2,3,4-tetrahydroisoquinoline 合成方法

7-Nitro-1,2,3,4-tetrahydroisoquinoline 関連文献

7-Nitro-1,2,3,4-tetrahydroisoquinolineに関する追加情報

7-Nitro-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview

7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 42923-79-5) is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule belongs to the isoquinoline family, a class of heterocyclic compounds that have been extensively studied for their biological activities and synthetic versatility.

The 7-nitro substitution in this compound introduces a nitro group at the seventh position of the tetrahydroisoquinoline ring system. This modification significantly influences the compound's electronic properties and reactivity. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic profiles of isoquinoline derivatives, making them promising candidates for therapeutic interventions.

From a structural standpoint, 7-nitro-1,2,3,4-tetrahydroisoquinoline exhibits a fused bicyclic system with a partially saturated isoquinoline core. The tetrahydro aspect refers to the reduction of one double bond within the isoquinoline framework, resulting in a more flexible and less rigid structure compared to its fully aromatic counterparts. This structural flexibility is advantageous in drug design as it allows for better interactions with biological targets.

Recent advancements in synthetic methodologies have enabled more efficient routes to prepare 7-nitro-1,2,3,4-tetrahydroisoquinoline and its derivatives. For instance, researchers have employed catalytic hydrogenation techniques to achieve selective reductions of nitro groups while preserving the integrity of the isoquinoline skeleton. These methods not only enhance yield but also facilitate scalability for potential industrial applications.

The biological activity of 7-nitro-1,2,3,4-tetrahydroisoquinoline has been a focal point of numerous investigations. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. Furthermore, it has shown promise as a potential anticancer agent due to its ability to inhibit key enzymes involved in tumor progression and metastasis.

In terms of pharmacokinetics, 7-nitro-1,2,3,4-tetrahydroisoquinoline demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient penetration across biological membranes while maintaining sufficient solubility for systemic distribution. These characteristics are critical for developing drugs with optimal bioavailability.

Recent research has also explored the use of 7-nitro-1,2,3,4-tetrahydroisoquinoline as a lead compound in drug design efforts targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it an intriguing candidate for further exploration in these therapeutic areas.

The synthesis of 7-nitro-1,2,3,tetrahydroisoquinoline involves several key steps that highlight its chemical complexity. Starting from simple precursors like ortho-amino phenols or aniline derivatives

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:42923-79-5)7-Nitro-1,2,3,4-tetrahydroisoquinoline
A26453
清らかである:99%
はかる:25g
価格 ($):301.0
atkchemica
(CAS:42923-79-5)7-Nitro-1,2,3,4-tetrahydroisoquinoline
CL13805
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ